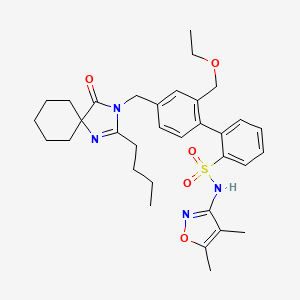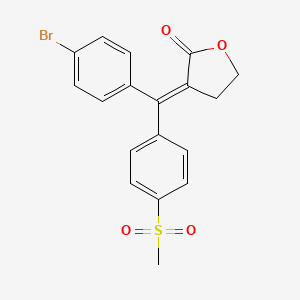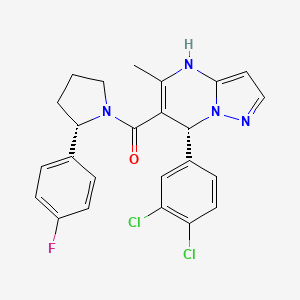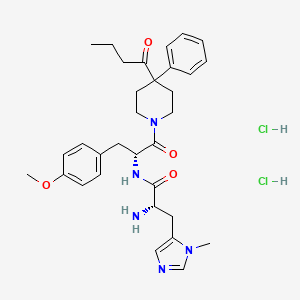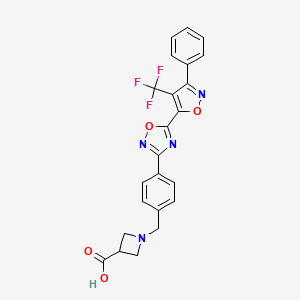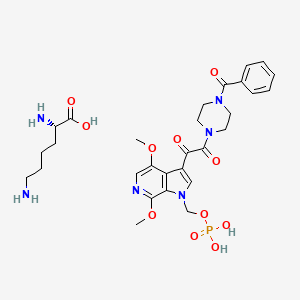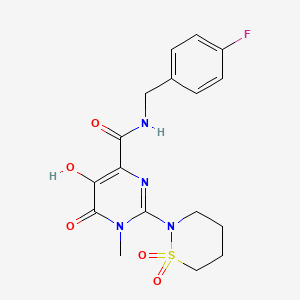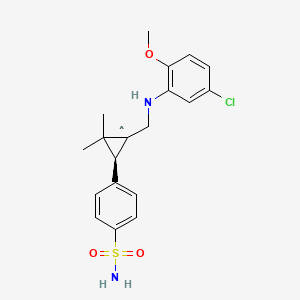
BNC375
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BNC375 is a potent, selective, and orally available type I positive allosteric modulator of α7 nAChRs . It is being developed for the treatment of cognitive impairment in Alzheimer’s disease . It has shown robust and sustained dose-dependent efficacy over a broad dose range and across multiple cognitive animal models .
Molecular Structure Analysis
BNC375 is a small molecule drug with the molecular formula C19H23ClN2O3S . The InChIKey is LWWDCTBUJUEFDE-CRAIPNDOSA-N . The exact molecular structure is not provided in the available sources.Aplicaciones Científicas De Investigación
Industrial Production of Bacterial Nanocellulose (BNC)
A study by Dubey et al. (2017) reported on a high yielding bacterial cell factory for the production of high quality BNC. This suggests potential for large-scale industrial production of BNC.
Lab-on-a-Chip Technology for Cancer Cell Research
Research by Przystupski et al. (2021) examined the application of Lab-on-a-Chip platforms in cancer research, particularly using melanoma cells. This study reflects the growing interest in micro-scale technologies for biomedical research.
Scaffolds for Tissue Engineering
Ferreira et al. (2020) discussed the use of nanocellulose-based materials, including BNC, for tissue engineering applications. Their study, detailed in Materials Today, suggests that these materials have promising applications in cell culturing and implantation.
Gene Transfection Using Boron Nitride Nanotubes
A study by Ferreira et al. (2015) explored the biomedical applications of boron nitride nanotubes, highlighting their potential for delivering genes in therapy.
BNC375 as a Positive Allosteric Modulator
Wang et al. (2020) researched BNC375, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Their study, found in The Journal of Pharmacology and Experimental Therapeutics, suggests therapeutic potential in CNS diseases with cognitive impairments.
Cancer Drug Delivery Using BNC
Shahriari-Khalaji et al. (2021) reviewed the application of BNC in cancer drug delivery, as detailed in Current pharmaceutical design. This highlights BNC's potential in pharmaceuticals.
Non-Viral Gene Delivery System
Pötzinger et al. (2018) explored bacterial nanocellulose whiskers as a biocompatible gene delivery system, as discussed in Cellulose.
Molecular Basis of BNC Biosynthesis
Jacek et al. (2019) focused on the molecular aspects of BNC biosynthesis, which could lead to genetically modified strains for enhanced BNC production, as mentioned in Microbial Biotechnology.
Circulating Tumor Cells Analysis
He et al. (2019) developed a platform for capturing and analyzing circulating tumor cells, highlighting the potential of nanotechnology in cancer research, as found in Nano letters.
Direcciones Futuras
BNC375 is currently in Phase 1 safety, tolerability, pharmacokinetics, and biomarker studies . Additional candidates with improved drug-like and pharmacological properties have been developed based on the learnings from BNC375 . Bionomics is eligible to receive up to $465M in additional milestone payments for certain development and commercial milestones plus royalties on net sales of licensed drugs .
Propiedades
InChI |
InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNTHQNKNMNSP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588611 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

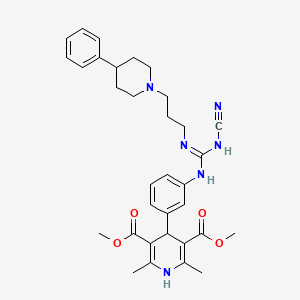
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

